molecular formula C43H58N2O17 B2654929 Methyllycaconitine citrate

Methyllycaconitine citrate

Cat. No.: B2654929
M. Wt: 874.9 g/mol
InChI Key: INBLZNJHDLEWPS-IRPACCRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyllycaconitine citrate (MLA) is a norditerpenoid alkaloid isolated from Delphinium brownii seeds . It is a potent and selective antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7nAChR), with demonstrated blood-brain barrier permeability . Key properties include:

  • Molecular formula: C₄₃H₅₈N₂O₁₇
  • Molecular weight: 874.92 g/mol
  • CAS numbers: 112825-05-5 and 351344-10-0
  • Solubility: 42 mg/mL in water
  • Storage: Stable at -20°C or 2–8°C under dry, sealed conditions .

Mechanism of Action: MLA binds competitively to α7nAChRs, blocking acetylcholine-induced ion channel activation . This selective inhibition is critical in studying neurological functions like synaptic transmission, learning, and memory .

Properties

Molecular Formula

C43H58N2O17

Molecular Weight

874.9 g/mol

IUPAC Name

[(1R,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29?,30-,33+,34-,35+,36+,37-;/m0./s1

InChI Key

INBLZNJHDLEWPS-IRPACCRLSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]1[C@@]([C@H](C23)OC)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

solubility

not available

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Methyllycaconitine citrate is primarily recognized as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor plays a crucial role in cognitive functions and neuroinflammation. The compound's ability to bind to neuronal α-bungarotoxin sites indicates its potential for therapeutic applications in neurodegenerative diseases.

Neuroprotective Effects

Recent studies have demonstrated that this compound can mitigate the cytotoxic effects of amyloid-beta peptides, which are implicated in Alzheimer's disease. It was found to inhibit Aβ-induced autophagy and reduce neuroinflammation, suggesting a protective role against neurodegeneration .

Table 1: Neuroprotective Effects of this compound

StudyFindings
PMC4216102Inhibition of Aβ-induced autophagy; reduction of neuroinflammation
PMC8964744Alleviation of memory impairment in LPS-induced models

Anti-inflammatory Applications

This compound has been investigated for its anti-inflammatory properties. It has been shown to reduce the release of tumor necrosis factor-alpha (TNF-α) in microglial cells, which may confer benefits in conditions characterized by chronic inflammation .

Implications for Chronic Diseases

The compound's antagonistic action on α7nAChRs may help manage inflammatory responses in various chronic conditions, including psoriasis and other autoimmune disorders. However, some studies indicate that it could exacerbate certain pathological features in psoriasis, highlighting the complexity of its effects .

Table 2: Anti-inflammatory Effects of this compound

ConditionEffect
Alzheimer's DiseaseReduces neuroinflammation
PsoriasisMay aggravate symptoms

Toxicological Studies

Despite its therapeutic potential, this compound is also associated with toxicity. Its acute toxicity varies across species, which raises concerns regarding safety profiles in clinical applications. Research indicates that while it is effective as a molecular probe for studying nicotinic receptors, careful consideration must be given to dosage and administration routes .

Table 3: Toxicological Profile

SpeciesToxicity Level
RodentsVariable; requires careful dosing
LivestockSignificant risk associated with ingestion

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation.
  • Inflammation Models : In studies involving lipopolysaccharide (LPS)-induced inflammation, this compound demonstrated a capacity to modulate inflammatory responses effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of MLA with other nicotinic acetylcholine receptor (nAChR) antagonists and related compounds:

Table 1: Pharmacological and Structural Comparison

Compound Target Specificity Structure Class Potency (IC₅₀/Ki) Key Applications Toxicity/Safety Notes References
Methyllycaconitine citrate (MLA) α7nAChR (selective antagonist) Norditerpenoid alkaloid 10 nM (α7nAChR) Neuroprotection, inflammation models Safe at ≤20 µM in vitro
Mecamylamine Non-selective nAChR antagonist Secondary amine ~30 nM (broad) Hypertension, nicotine addiction studies CNS side effects (e.g., dizziness)
Dihydro-β-erythroidine (DHβE) β2-containing nAChRs Erythrina alkaloid ~100 nM (β2) Cognitive function research Limited BBB permeability
Memantine NMDA receptor antagonist; weak nAChR activity Adamantane derivative ~1 µM (nAChR) Alzheimer’s disease Well-tolerated in clinical use
Atropine Muscarinic AChR antagonist Tropane alkaloid N/A Bradycardia, organophosphate poisoning Anticholinergic side effects

Key Differentiators :

Receptor Specificity: MLA is >100-fold selective for α7nAChR over other subtypes (e.g., β2-containing nAChRs) . In contrast, DHβE and mecamylamine target β2-containing receptors or act non-selectively . MLA’s selectivity enables precise study of α7nAChR roles in neuroinflammation and neurodegeneration without off-target effects .

Structural and Pharmacokinetic Features: MLA’s norditerpenoid backbone (from Delphinium seeds) provides unique pharmacokinetics, including BBB penetration . Mecamylamine and DHβE lack BBB permeability, limiting their utility in CNS studies .

Functional Outcomes :

  • In Aβ-induced cytotoxicity models, 5–10 µM MLA restored cell viability by 40–60%, outperforming rapamycin in autophagic flux modulation .
  • MLA (50 nM) partially inhibits nicotine-evoked dopamine release (16% inhibition) in rat striatal synaptosomes, a response absent with other α7-selective antagonists .

In vivo, MLA toxicity in mice is mitigated by vaccination, suggesting immune-mediated detoxification pathways .

Research Findings and Clinical Implications

  • Psoriasis : MLA exacerbates IMQ-induced psoriasis in mice, contrasting with α7nAChR agonists (e.g., PNU-282987), which reduce inflammation .
  • Cardioprotection : Co-administration with dexmedetomidine reverses hemorrhagic shock-induced organ damage via α7nAChR blockade .

Biological Activity

Methyllycaconitine citrate (MLA) is a selective antagonist of the α7 nicotinic acetylcholine receptors (nAChRs), which plays a significant role in various biological processes, particularly in the central nervous system and peripheral tissues. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on neurotoxicity, and implications in liver fibrosis, as well as relevant research findings.

  • Chemical Name : [1α,4( S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate
  • Molecular Formula : C₃₃H₄₄N₂O₁₄
  • Ki Value : 1.4 nM for α7 nAChRs .

MLA selectively antagonizes α7 nAChRs with high affinity. It has been shown to interact with other receptor subtypes such as α4β2 and α6β2 at higher concentrations (greater than 40 nM) . The inhibition of these receptors affects neurotransmitter release and neuronal excitability, leading to various biological effects.

Neuroprotective Properties

MLA exhibits neuroprotective effects against neurotoxicity induced by substances such as methamphetamine (METH) and amyloid-beta (Aβ) peptides:

  • Methamphetamine-Induced Neurotoxicity : MLA significantly reduces METH-induced climbing behavior in animal models by preventing dopamine uptake reduction in striatal synaptosomes and attenuating microglial activation .
  • Amyloid-Beta Toxicity : In studies involving SH-SY5Y cells, MLA inhibits Aβ-induced autophagy and protects against cytotoxicity associated with Aβ exposure. This effect may be mediated through the inhibition of the mammalian target of rapamycin (mTOR) pathway .

Impact on Liver Fibrosis

Recent studies have highlighted the role of MLA in mitigating liver fibrosis exacerbated by nicotine:

  • Nicotine's Role : Nicotine promotes liver fibrosis via α7nAChR activation on hepatic stellate cells (HSCs). In experiments with wild-type and α7nAChR-deficient mice subjected to carbon tetrachloride-induced liver injury, MLA treatment significantly reduced collagen production and profibrotic gene expression .

Research Findings and Case Studies

The following table summarizes key research findings regarding the biological activity of MLA:

StudySubjectFindings
In vivo mouse modelMLA antagonizes α7 nAChR; attenuates METH-induced neurotoxicity.
Liver fibrosis modelMLA mitigates nicotine-induced liver fibrosis by blocking α7nAChR.
SH-SY5Y cell lineMLA protects against Aβ-induced cytotoxicity and autophagy.
Neuronal firing studiesMLA decreases intraburst firing frequency in preinspiratory neurons without affecting membrane potential.

Q & A

Q. Q1. What is the primary mechanism of action of MLA in neuronal studies?

MLA is a potent and selective antagonist of α7 nicotinic acetylcholine receptors (α7nAChRs), competitively inhibiting acetylcholine binding and blocking ion channel activation. This specificity enables researchers to study α7nAChR-mediated signaling in neuroprotection, synaptic plasticity, and neurotoxicity models. For example, MLA at 5–10 µM significantly attenuates amyloid-β (Aβ)-induced cytotoxicity in SH-SY5Y neuroblastoma cells by modulating calcium influx and autophagy pathways .

Q. Q. Q2. What are standard in vitro and in vivo models for studying MLA?

  • In vitro: Human neuroblastoma SH-SY5Y cells are widely used to assess MLA’s neuroprotective effects against Aβ25-35-induced cytotoxicity. Pretreatment with 5–10 µM MLA for 24 hours preserves cell viability by ~50% .
  • In vivo: Swiss-Webster mice are employed to evaluate MLA’s toxicity and therapeutic potential. Dosages such as 1 mg/mL (0.2 mL administered) help study interactions with larkspur toxins or methamphetamine (METH)-induced neurotoxicity .

Q. Q3. How should MLA be reconstituted for experimental use?

  • Solubility: MLA is soluble in DMSO (90 mg/mL) or water (10 mM). For cell studies, stock solutions in DMSO are diluted in culture media to ≤0.1% DMSO to avoid solvent toxicity .
  • Storage: Aliquot and store at 2–8°C in sealed vials to prevent degradation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in MLA’s receptor selectivity at varying concentrations?

While MLA is α7nAChR-specific at low doses (Ki = 1.4 nM), off-target effects on α4β2 and α6β2 nAChRs occur at >40 nM. To address this:

  • Use competitive binding assays with radiolabeled ligands (e.g., [³H]dopamine) to quantify receptor affinity.
  • Validate selectivity via comparative studies with other α7 antagonists (e.g., memantine) in parallel models .

Q. Q5. What experimental designs optimize MLA’s neuroprotective effects in Alzheimer’s disease models?

  • Timing: Pretreat cells with MLA 1 hour before Aβ25-35 exposure to mimic prophylactic intervention.
  • Combination therapies: Co-administer MLA with autophagy inducers (e.g., rapamycin) to amplify cytoprotection via HO-1 upregulation and JAK2/STAT5 pathway modulation .
  • Calcium imaging: Use fluorescence spectrophotometry to track intracellular Ca²⁺ fluctuations, as MLA reverses Aβ-induced calcium overload in SH-SY5Y cells .

Q. Q. Q6. How can researchers mitigate variability in MLA’s efficacy across in vivo neurotoxicity studies?

  • Dose standardization: Adjust MLA dosage based on animal weight (e.g., 0.2 mL/20 g mouse) and route (intraperitoneal vs. intravenous).
  • Endpoint validation: Measure striatal tyrosine hydroxylase levels and dopamine uptake to confirm MLA’s attenuation of METH-induced dopaminergic terminal loss .

Methodological Challenges & Solutions

Q. Q7. How to address discrepancies in MLA’s effects on cell proliferation?

MLA inhibits K562 erythroleukemic cell proliferation by blocking α7nAChR-mediated calcium influx. However, conflicting results may arise due to:

  • Cell line heterogeneity: Validate receptor expression via Western blot before experimentation.
  • Calcium assay conditions: Use FLUO-4 AM dye with controlled extracellular calcium levels to isolate MLA-specific effects .

Q. Q8. What controls are essential for MLA-based neuropharmacology experiments?

  • Positive controls: Include α7nAChR agonists (e.g., nicotine) to confirm receptor functionality.
  • Solvent controls: Test DMSO (≤0.1%) and saline vehicles to rule out solvent-induced artifacts.
  • Toxicity controls: Assess cell viability via MTT assays after 24-hour MLA exposure (2.5–20 µM) to establish safe concentration ranges .

Critical Analysis of Contradictory Evidence

  • Toxicity vs. Protection: While MLA exacerbates hemorrhagic shock outcomes in rats, it protects against Aβ and METH toxicity. This dichotomy highlights context-dependent α7nAChR roles, necessitating tissue-specific pathway analyses (e.g., JAK2/STAT5 in brain vs. systemic inflammation) .
  • Receptor Cross-Talk: Off-target effects on α4β2 nAChRs at >40 nM MLA complicate data interpretation. Use siRNA knockdown or α7-null models to isolate α7-mediated mechanisms .

Q. Guidelines for Reproducibility

  • Data reporting: Follow PRISMA or ARRIVE frameworks for in vivo studies, detailing animal strain, randomization, and blinding.
  • Ethical compliance: Adhere to institutional guidelines for human/animal studies, citing approval codes in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.